molecular formula C9H18N2O4S B2403289 Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate CAS No. 2567498-52-4

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate

Cat. No. B2403289
CAS RN: 2567498-52-4
M. Wt: 250.31
InChI Key: CZWUXRABLCITLO-KNVOCYPGSA-N
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Description

“Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate” is likely a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R-O-CO-NR’R’', where R is usually an alkyl group or an aryl group .


Molecular Structure Analysis

The molecular structure of “Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate” would likely include a carbamate group (-O-CO-NR’R’') attached to a tert-butyl group and a cyclobutyl group .


Chemical Reactions Analysis

Carbamates are generally stable compounds but can undergo hydrolysis under acidic or alkaline conditions to yield the parent amine and a carbonate .

Scientific Research Applications

  • Intermediate in Enantioselective Synthesis

    • Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate has been identified as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been studied to understand the relative substitution of the cyclopentane ring in this intermediate, which is essential for synthesizing these analogues (Ober, Marsch, Harms, & Carell, 2004).
  • Synthesis of Polyamide Derivatives

    • The compound has been used in the synthesis of polyamide derivatives. Specifically, it is involved in the synthesis of penta-N-protected polyamide, which contains five independently removable amino-protecting groups. This synthesis is significant for the selective deprotection of these groups and subsequent acylation, highlighting its role in the synthesis of complex organic compounds (Pak & Hesse, 1998).
  • Key Intermediate in Metabotropic Glutamate Receptor Agonist Synthesis

    • This compound is a key intermediate in the preparation of agonists for the metabotropic glutamate receptor 5. Its reaction mechanism involves nucleophilic addition to the isocyanate intermediate, illustrating its importance in synthesizing compounds with potential therapeutic applications (Sun, Rai, Deschamps, MacKerell, Faden, & Xue, 2014).
  • Role in Diels-Alder Reactions

    • The compound plays a role in Diels-Alder reactions, a type of organic chemical reaction that is widely used in the synthesis of cyclic compounds. Its involvement in these reactions underlines its utility in creating structurally complex and diverse organic molecules (Padwa, Brodney, & Lynch, 2003).
  • Precursor in Thiadiazole Derivatives Synthesis

    • The tert-butyl N-(3-sulfamoylcyclobutyl)carbamate is used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives related to sulfonamides. This application is crucial for the development of compounds with potential pharmaceutical applications, especially in the context of sulfonamide-based drugs (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).

Future Directions

The future directions for research on “Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate” would depend on its potential applications. Carbamates have a wide range of uses, including as pesticides, in pharmaceuticals, and as plasticizers .

properties

IUPAC Name

tert-butyl N-(3-sulfamoylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUXRABLCITLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate

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